molecular formula C28H31N5O2 B2452972 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 1111421-57-8

1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2452972
CAS No.: 1111421-57-8
M. Wt: 469.589
InChI Key: SWZKGRSKNPYKQE-UHFFFAOYSA-N
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Description

1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.

Properties

IUPAC Name

1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O2/c1-3-35-24-10-8-22(9-11-24)25-18-26-27(29-14-17-33(26)31-25)32-15-12-23(13-16-32)28(34)30-19-21-6-4-20(2)5-7-21/h4-11,14,17-18,23H,3,12-13,15-16,19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZKGRSKNPYKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using ethoxybenzene derivatives and suitable electrophiles.

    Attachment of the piperidine-4-carboxamide moiety: This can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo derivatives exhibit significant anticancer properties. The pyrazolo[1,5-a]pyrazin scaffold is particularly promising due to its ability to inhibit key enzymes involved in cancer progression. For instance, studies have shown that derivatives of this structure can act as inhibitors of various protein kinases, which are crucial targets in cancer therapy .

Enzymatic Inhibition

The compound's structural features allow it to interact with enzymes, providing potential as an enzyme inhibitor. This property is valuable in drug design, particularly for conditions where enzyme regulation is critical. Recent findings suggest that modifications to the pyrazolo core can enhance its inhibitory activity against specific enzymes involved in metabolic pathways .

Antimicrobial Properties

In addition to anticancer effects, compounds similar to 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide have been studied for their antimicrobial properties. Research has demonstrated that these compounds can effectively combat various bacterial strains, making them candidates for antibiotic development .

Synthesis and Functionalization

The synthesis of pyrazolo derivatives typically involves multi-step reactions that allow for various functionalizations. Recent advancements have focused on improving yield and selectivity during synthesis. For example, the use of novel catalysts and reaction conditions has been explored to enhance the efficiency of synthesizing compounds with the pyrazolo framework .

Case Studies

Several case studies highlight the applications of this compound:

  • Antitumor Activity : A study evaluated the anticancer efficacy of similar pyrazolo derivatives against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for further development as anticancer agents.
  • Enzyme Inhibition : Another study investigated the inhibitory effects of related compounds on specific kinases involved in cancer signaling pathways. The findings revealed that certain modifications led to enhanced potency and selectivity against target enzymes.
  • Antimicrobial Efficacy : A series of experiments assessed the antibacterial activity of compounds derived from the pyrazolo scaffold against both Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, with some derivatives outperforming traditional antibiotics.

Mechanism of Action

The mechanism of action of 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the attached functional groups.

    Triazolo[4,3-a]pyrazines: These derivatives have a triazole ring fused to the pyrazine core, offering different biological activities.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a different fusion pattern of the pyrazole and pyrimidine rings.

Uniqueness

1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrazine core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C28H31N5O2C_{28}H_{31}N_{5}O_{2}, with a molecular weight of approximately 463.58 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological properties, combined with a piperidine moiety that enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The pyrazolo[1,5-a]pyrazine core is believed to modulate enzyme activity and receptor binding, while the piperidine component may facilitate cellular uptake and enhance pharmacokinetic profiles.

Anticancer Activity

Research has indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Various studies have demonstrated that compounds similar to the one exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The MTT assay results showed IC50 values ranging from 1.35 to 2.18 μM for structurally related compounds .
  • Mechanisms of Action : The anticancer effects are often mediated through apoptosis induction via caspase activation pathways (caspase 3, 8, and 9) and inhibition of specific kinases involved in tumor progression .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. The presence of the pyrazolo group has been linked to enhanced activity against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrazolo Core : Achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of Substituents : Electrophilic aromatic substitution is used to introduce the ethoxy and methyl groups.
  • Piperidine Integration : Nucleophilic substitution reactions are employed to attach the piperidine moiety.

Case Studies

StudyCompound TestedCell LineIC50 (μM)Mechanism
Pyrazolo Derivative AMCF-71.35Apoptosis via caspase activation
Pyrazolo Derivative BMDA-MB-2312.18Inhibition of protein kinases
Pyrazolo Derivative CHEK-293>10Non-toxic to human cells

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